5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde
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Overview
Description
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[73003,7]dodeca-4,11-diene-2,8-dicarbaldehyde is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde typically involves multiple steps, starting from simpler precursors. The synthetic routes often include cyclization reactions, amination, and aldehyde formation under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.
Comparison with Similar Compounds
Compared to other similar compounds, 5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
- 4,4′-Diamino-2,2′-stilbenedisulfonic acid
- 4,5-Diamino-2,6-dimercaptopyrimidine
- 2,4-Diamino-6-(hydroxymethyl)pteridine These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C8H12N8O2 |
---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde |
InChI |
InChI=1S/C8H12N8O2/c9-7-11-3-5(13-7)16(2-18)6-4(15(3)1-17)12-8(10)14-6/h1-6H,(H3,9,11,13)(H3,10,12,14) |
InChI Key |
OFGLNUOVGCXFOI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N1C2C(N=C(N2)N)N(C3C1NC(=N3)N)C=O |
Origin of Product |
United States |
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